molecular formula C13H14N2O B13557461 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde

2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde

Cat. No.: B13557461
M. Wt: 214.26 g/mol
InChI Key: XPXCDSXRMGYWQY-UHFFFAOYSA-N
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Description

2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzaldehyde moiety substituted with a 2-propyl-1H-imidazole group, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Substitution Reaction: The imidazole ring is then substituted with a propyl group at the 2-position using appropriate alkylating agents under controlled conditions.

    Aldehyde Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides under basic conditions.

Major Products:

    Oxidation: 2-(2-Propyl-1h-imidazol-1-yl)benzoic acid.

    Reduction: 2-(2-Propyl-1h-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their function.

Comparison with Similar Compounds

    2-(1H-Imidazol-1-yl)benzaldehyde: Lacks the propyl group, resulting in different chemical properties and reactivity.

    2-(1H-Benzimidazol-1-yl)benzaldehyde: Contains a benzimidazole ring, which has distinct biological activities compared to the imidazole ring.

    2-(1H-Imidazol-1-yl)benzoic acid: An oxidized form of the aldehyde, with different applications in chemistry and biology.

Uniqueness: 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde is unique due to the presence of the propyl group, which can influence its lipophilicity and ability to interact with biological membranes. This structural feature can enhance its potential as a pharmacophore in drug design and its utility in various industrial applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(2-propylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C13H14N2O/c1-2-5-13-14-8-9-15(13)12-7-4-3-6-11(12)10-16/h3-4,6-10H,2,5H2,1H3

InChI Key

XPXCDSXRMGYWQY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1C2=CC=CC=C2C=O

Origin of Product

United States

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